molecular formula C7H13N3 B1331506 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine CAS No. 42794-77-4

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine

Cat. No. B1331506
CAS RN: 42794-77-4
M. Wt: 139.2 g/mol
InChI Key: BPAJEVCTCJTYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine”, also known as TMDP, is an organic compound consisting of a pyrimidine ring with a methyl group and an amino group attached. It has a CAS Number of 42794-77-4 and a molecular weight of 139.2 .


Synthesis Analysis

The synthesis of dihydropyrimidinone analogs, which includes “4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine”, can be achieved via the Biginelli reaction . This methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine” is represented by the linear formula C7H13N3 . The InChI code for this compound is 1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H3,8,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine” include a molecular weight of 139.2 . The compound is stored at ambient temperature under argon .

Scientific Research Applications

Pharmacology

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine: is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological applications. Pyrimidine derivatives are often used as scaffolds for developing new drugs due to their versatile biological activities . They have been utilized in the synthesis of various FDA-approved drugs with clinical applications, particularly those targeting cancer, microbial infections, and cardiovascular diseases .

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for creating more complex molecules. Its structure allows for various substitutions, making it a valuable intermediate in the synthesis of diverse pharmacologically active molecules. The pyrimidine ring, in particular, is a crucial component in many synthetic pathways for drugs and agrochemicals .

Material Science

The role of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine in material science is not extensively documented. However, pyrimidine and its derivatives are known to contribute to the development of new materials, including polymers and organic semiconductors, which have applications in electronics and nanotechnology .

Life Sciences

In life sciences research, pyrimidine derivatives like 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine are used in the study of biological processes. They can act as analogs or inhibitors of natural compounds, helping to elucidate the function of enzymes and receptors in various biological pathways .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Drug Design

Due to its structural features, 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine is a candidate for drug design efforts, especially in the realm of targeted therapies. Its modifiable core structure allows for the optimization of drug-receptor interactions, enhancing efficacy and reducing side effects .

Agricultural Chemistry

Pyrimidine derivatives are also explored for their potential use in agricultural chemistry. They can be modified to create compounds that protect crops from pests and diseases or to develop growth regulators that can increase crop yields .

Biochemical Research

In biochemical research, 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine may be used to study nucleotide metabolism and DNA/RNA synthesis, given its structural similarity to the pyrimidine bases found in nucleic acids. This can provide insights into genetic regulation and expression .

Safety and Hazards

The safety information available indicates that “4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine” is an irritant and should be stored under argon . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4,4,6-trimethyl-1H-pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAJEVCTCJTYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(N1)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301857
Record name 4,4,6-trimethyl-1H-pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine

CAS RN

42794-77-4
Record name NSC349776
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,6-trimethyl-1H-pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Reactant of Route 2
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Reactant of Route 3
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Reactant of Route 4
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Reactant of Route 5
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.